molecular formula C26H28N6O4 B2511142 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 893934-04-8

6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2511142
M. Wt: 488.548
InChI Key: BDTXBIBTEWNMLA-UHFFFAOYSA-N
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Description

The compound is a derivative of the 1,2,3-triazolo[4,5-d]pyrimidin-7-one family, which is known for its versatile binding behavior and potential biological activities. The structure of the compound suggests that it may have interesting chemical and pharmacological properties due to the presence of a triazolopyrimidine core, a benzylpiperidine moiety, and dimethoxyphenyl groups.

Synthesis Analysis

The synthesis of related triazolopyrimidinone derivatives has been reported in the literature. For instance, the synthesis of 6-mono- and 5,6-disubstituted 1,2,3-triazolo[4,5-d]pyrimidin-7-ones has been achieved through reactions involving N-substituted 4-amino-3-benzyl-1,2,3-triazole-5-carboxamides with reagents such as phosphorus oxochloride and dimethylformamide or triethyl orthoacetate and acetic anhydride . These methods provide yields ranging from 30% to 90%, depending on the reaction conditions and substituents involved.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives can be complex, with potential for various substituents to influence the overall geometry and binding characteristics. For example, a structurally characterized compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, exhibits a triclinic crystal system with specific cell constants and forms a two-dimensional supramolecular network through hydrogen bonding . This suggests that the compound of interest may also form intricate molecular geometries and engage in intermolecular interactions.

Chemical Reactions Analysis

The triazolopyrimidine core is known to participate in various chemical reactions, often acting as a ligand in complexation with metals. For instance, complexes with the ligand 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato and bipyrimidine have been synthesized, showing the ability of such ligands to chelate and bridge divalent cations like Zn, Cd, and Cu . This indicates that the compound may also exhibit the ability to form complexes with metal ions, which could be relevant for its potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives can vary widely depending on the substituents attached to the core structure. For example, the antibacterial activity of a related compound has been evaluated, showing good to moderate effectiveness against various Gram-positive and Gram-negative bacteria . Additionally, the antiallergic activities of thiadiazolotriazolopyrimidinone derivatives have been studied, with some compounds demonstrating promising antiallergic effects and low toxicity . These findings suggest that the compound of interest may also possess unique biological activities, which could be explored further in pharmacological studies.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has led to the development of various pyrimidinone and triazolopyrimidine derivatives through innovative synthetic routes. For instance, Hassneen and Abdallah (2003) elaborated on the synthesis of pyridinopyrimidinones and triazolopyrimidinones, highlighting the chemical reactivity of thioxopyrimidinyl derivatives when reacted with acetophenone and hydrazonoyl halides, leading to the formation of complex heterocyclic structures (Hassneen & Abdallah, 2003). This research underscores the versatility of pyrimidinone derivatives in synthesizing novel compounds with potential biological applications.

Antimicrobial Evaluation

The antimicrobial properties of novel heterocyclic compounds have been a significant focus. Abu-Hashem and El-Shazly (2019) synthesized a range of triazole, tetrazole, and spirocyclic derivatives, demonstrating potent antimicrobial activity against various bacterial and fungal species. This study highlights the potential of these novel compounds in addressing antimicrobial resistance (Abu-Hashem & El-Shazly, 2019).

Structure-Activity Relationship Studies

Investigating the structure-activity relationships (SAR) of these compounds provides insights into their potential therapeutic applications. For example, the synthesis of triazolopyridine, pyridotriazine, and hybrid derivatives by Flefel et al. (2018) involved detailed SAR studies, with some compounds exhibiting antimicrobial and antioxidant activities, suggesting their utility in developing new therapeutic agents (Flefel et al., 2018).

properties

IUPAC Name

6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O4/c1-35-21-9-8-20(15-22(21)36-2)32-25-24(28-29-32)26(34)31(17-27-25)16-23(33)30-12-10-19(11-13-30)14-18-6-4-3-5-7-18/h3-9,15,17,19H,10-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTXBIBTEWNMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCC(CC4)CC5=CC=CC=C5)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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